molecular formula C24H30F3N3O B2576854 1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 2034244-08-9

1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No. B2576854
M. Wt: 433.519
InChI Key: MKEUGGVYUPLJKE-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine” is a chemical substance with the molecular formula C24H30F3N3O . Its average mass is 433.510 Da and its monoisotopic mass is 433.234100 Da .

Scientific Research Applications

Discovery in Soluble Epoxide Hydrolase Inhibitors

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening, demonstrated robust effects on a serum biomarker, indicating strong in vivo target engagement. This discovery suggests the compound's potential in various disease models (Thalji et al., 2013).

Anti-Bone Cancer Activity

The compound exhibited significant in vitro anticancer activities against human bone cancer cell lines, highlighting its therapeutic potential in oncology (Lv et al., 2019).

Serotonin Uptake Inhibitor Analog

A synthesized molecule resembling the superposition of fluoxetine enantiomers showed higher activity as a serotonin uptake inhibitor, indicating its relevance in neuropsychopharmacology (Corey et al., 1993).

Estrogen Receptor Binding and Anticancer Activity

The compound's derivatives demonstrated notable anti-proliferative activities against human breast cancer cell lines, surpassing the effectiveness of curcumin. This finding underscores its significance in cancer research and drug development (Parveen et al., 2017).

Potential as Novel Insecticides

Exploring the compound as a lead in insecticide development, derivatives showed growth-inhibiting activities against the armyworm, suggesting its potential in agricultural applications (Cai et al., 2010).

Selective Bacterial Persister Eradication

A study demonstrated the compound's unique ability to selectively kill bacterial persisters tolerant to antibiotic treatment, presenting a new approach in tackling bacterial resistance (Kim et al., 2011).

properties

IUPAC Name

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N3O/c25-24(26,27)20-5-4-6-22(19-20)30-15-13-29(14-16-30)21-9-11-28(12-10-21)17-18-31-23-7-2-1-3-8-23/h1-8,19,21H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEUGGVYUPLJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

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